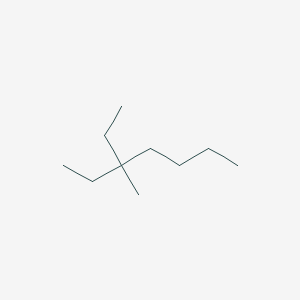

3-Ethyl-3-methylheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-ethyl-3-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-8-9-10(4,6-2)7-3/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOMNBKXPGCNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169495 | |

| Record name | 3-Ethyl-3-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-01-1 | |

| Record name | 3-Ethyl-3-methylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 3-ethyl-3-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Fundamental Properties of 3-Ethyl-3-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-Ethyl-3-methylheptane. The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize branched alkanes in their work. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate key concepts.

Chemical Identity and Structure

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂. It is one of the 75 constitutional isomers of decane.[1] The structure features a seven-carbon heptane (B126788) backbone with an ethyl and a methyl group attached to the third carbon atom. This substitution pattern results in a chiral center at the C3 position, meaning this compound can exist as two enantiomers, (R)-3-Ethyl-3-methylheptane and (S)-3-Ethyl-3-methylheptane.

Molecular Structure:

Tabulated Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Units |

| Molecular Formula | C₁₀H₂₂ | - |

| Molecular Weight | 142.28 | g/mol |

| Boiling Point | 163.8 | °C |

| Melting Point | -53.99 | °C |

| Density | 0.75 | g/cm³ at 20°C |

| Refractive Index | 1.420 - 1.421 | at 20°C |

| Vapor Pressure | 2.61 | mmHg at 25°C |

| Flash Point | 45.2 | °C |

| Solubility in water | Insoluble | - |

| LogP (Octanol/Water Partition Coefficient) | 5.548 (estimated) | - |

Table 2: Spectroscopic Data

| Spectroscopic Method | Key Data Points |

| Mass Spectrometry (MS) | Characteristic fragments can be observed. The NIST WebBook provides mass spectral data. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected around 1375-1465 cm⁻¹. |

Experimental Protocols

This section details the general experimental procedures for determining the fundamental properties of branched alkanes like this compound.

3.1. Synthesis of Branched Alkanes (Illustrative Example)

Workflow for the Synthesis of a Branched Alkane:

Protocol:

-

Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine and a few drops of the appropriate alkyl halide (e.g., ethyl bromide in anhydrous diethyl ether) to initiate the reaction. Once the reaction starts, add the remaining alkyl halide dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the Grignard reagent to 0°C and add a solution of the corresponding ketone (e.g., 2-hexanone (B1666271) in anhydrous diethyl ether) dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Dehydration: Remove the solvent under reduced pressure. The resulting crude tertiary alcohol can be dehydrated by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and removing the formed water using a Dean-Stark apparatus.

-

Hydrogenation: The resulting alkene is then hydrogenated to the corresponding alkane. Dissolve the alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Remove the solvent from the filtrate under reduced pressure. The final branched alkane can be purified by distillation.

3.2. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus: Thiele tube or a micro boiling point apparatus, thermometer, capillary tube, and a small test tube.

Procedure:

-

Add a small amount of the liquid sample (a few milliliters) to the test tube.

-

Seal one end of a capillary tube using a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the liquid.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

3.3. Determination of Density

Density is the mass per unit volume of a substance.

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and determine its mass. The temperature of the water should be recorded.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the liquid sample (this compound) and determine its mass at the same temperature.

-

The density of the liquid is calculated using the formula: Density_liquid = (Mass_liquid / Mass_water) * Density_water

3.4. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus: Abbe refractometer.

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of the liquid sample onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (usually 20°C).

-

Look through the eyepiece and adjust the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale.

3.5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

General GC-MS Workflow:

Typical GC-MS Parameters for Alkane Analysis:

-

GC Column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for alkane analysis.

-

Carrier Gas: Helium is a common carrier gas.

-

Oven Temperature Program: A temperature ramp is used to elute the compounds. For example, starting at a low temperature (e.g., 50°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

Injector Temperature: Typically set around 250°C.

-

MS Ionization Mode: Electron Ionization (EI) is standard for creating fragment ions.

-

MS Scan Range: A mass range of m/z 40-400 is generally sufficient for C10 alkanes.

3.6. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For alkanes, the primary absorptions are due to C-H bond stretching and bending vibrations.

Procedure:

-

A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

The salt plates are placed in the sample holder of the IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The characteristic absorption bands for C-H stretching (around 2850-3000 cm⁻¹) and C-H bending (around 1375-1465 cm⁻¹) are analyzed.

Safety and Handling

This compound is a flammable liquid. Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a fire extinguisher rated for flammable liquids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of this compound, including its physicochemical characteristics, and general experimental protocols for their determination. The provided information is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a better understanding and utilization of this and similar branched alkanes in their scientific endeavors.

References

Spectroscopic Profile of 3-Ethyl-3-methylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane, 3-Ethyl-3-methylheptane (CAS No: 17302-01-1). The information presented herein is crucial for the structural elucidation, identification, and characterization of this compound in various research and development settings. This document includes tabulated quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols, based on established methodologies for alkane analysis, are also provided.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Description |

| 1.27 | Multiplet |

| 1.197 | Multiplet |

| 1.14 | Multiplet |

| 0.898 | Multiplet |

| 0.758 | Multiplet |

| 0.754 | Multiplet |

Note: The spectrum was obtained from ChemicalBook. Specific experimental conditions such as solvent and instrument frequency were not provided. The assignments of peaks to specific protons are not available.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm |

| 42.1 |

| 36.8 |

| 33.0 |

| 29.5 |

| 25.5 |

| 23.4 |

| 14.4 |

| 11.6 |

| 8.1 |

Note: This is a predicted spectrum from ChemicalBook and has not been experimentally verified.

Table 3: Mass Spectrometry (Electron Ionization) Data.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 25 | [C₂H₃]⁺ |

| 29 | 40 | [C₂H₅]⁺ (Ethyl cation) |

| 41 | 55 | [C₃H₅]⁺ (Allyl cation) |

| 43 | 80 | [C₃H₇]⁺ (Propyl cation) |

| 55 | 60 | [C₄H₇]⁺ |

| 56 | 30 | [C₄H₈]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Butyl cation) - Base Peak |

| 70 | 45 | [C₅H₁₀]⁺ |

| 71 | 95 | [C₅H₁₁]⁺ (Pentyl cation) |

| 85 | 35 | [M-C₄H₉]⁺ |

| 99 | 15 | [M-C₃H₇]⁺ |

| 113 | 5 | [M-C₂H₅]⁺ |

| 142 | <1 | [M]⁺ (Molecular Ion) |

Data obtained from the NIST WebBook.[1] Fragmentation of branched alkanes often leads to the formation of stable secondary and tertiary carbocations.

Table 4: Infrared (IR) Spectroscopy Data (Gas Phase).[2]

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 2965 | ~10 | C-H asymmetric stretching (CH₃) |

| 2935 | ~15 | C-H asymmetric stretching (CH₂) |

| 2875 | ~25 | C-H symmetric stretching (CH₃) |

| 2860 | ~30 | C-H symmetric stretching (CH₂) |

| 1465 | ~40 | C-H scissoring (CH₂) and asymmetric bending (CH₃) |

| 1380 | ~60 | C-H symmetric bending (CH₃) |

| 725-745 | ~85 | C-H rocking (long chain methylene) |

Data obtained from the NIST WebBook.[2] The spectrum is characterized by strong absorptions in the C-H stretching region typical for alkanes.[3][4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, tailored for the analysis of alkanes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H, and a more concentrated solution for ¹³C) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities.

-

Ionization: Electron Ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. The most abundant ion is designated as the base peak with a relative intensity of 100%.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrations of this compound.

Methodology:

-

Sample Preparation: For a gas-phase spectrum, the sample is introduced into a gas cell with a long path length to ensure sufficient interaction with the IR beam.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty gas cell is recorded.

-

The sample is introduced into the cell, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: 3-Ethyl-3-methylheptane (CAS 17302-01-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-3-methylheptane, registered under CAS number 17302-01-1. As a branched-chain alkane, its primary relevance in research and industry lies in its use as a reference compound in analytical chemistry, a component in fuel studies, and as a starting material or intermediate in organic synthesis. This document consolidates key data, outlines synthetic approaches, and provides standardized analytical workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its application in experimental and industrial settings.

Table 1: General and Physical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₂₂ | - | [1][2][3] |

| Molecular Weight | 142.29 | g/mol | [1][2][4] |

| Melting Point | -53.99 | °C | [5][6] |

| Boiling Point | 163.81 | °C | [5][6] |

| Density | 0.75 | g/cm³ | [5][6] |

| Refractive Index | 1.4200-1.4210 | - | [5][6] |

| Solubility | Chloroform, Ethyl Acetate (Slightly) | - | [5][6] |

| LogP (Octanol/Water Partition Coefficient) | 5.548 (est) | - | [6] |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Source |

| Enthalpy of Vaporization (ΔvapH°) | 47.70 | kJ/mol | |

| Enthalpy of Fusion (ΔfusH°) | 14.24 | kJ/mol | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 36.16 | kJ/mol | |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -258.48 | kJ/mol | |

| Critical Temperature (Tc) | Not Available | K | - |

| Critical Pressure (Pc) | 2145.33 | kPa |

Synthesis Protocols

The synthesis of this compound is typically achieved through alkylation reactions. Below is a generalized experimental protocol based on common synthetic routes.

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from a suitable ketone and Grignard reagent, followed by reduction.

Materials:

-

Heptan-3-one

-

Ethylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium sulfate (B86663) (anhydrous)

-

Reducing agent (e.g., a mixture of red phosphorus and hydriodic acid)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a condenser, and a nitrogen inlet. The system is flame-dried and maintained under an inert nitrogen atmosphere.

-

Grignard Reaction: Heptan-3-one is dissolved in anhydrous diethyl ether and placed in the flask. Ethylmagnesium bromide solution is added dropwise from the dropping funnel with continuous stirring. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion. The reaction is then quenched by the slow addition of 1 M hydrochloric acid.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the tertiary alcohol intermediate.

-

Reduction: The resulting alcohol is then reduced to the alkane. A common method involves heating the alcohol with a mixture of red phosphorus and hydriodic acid.

-

Purification: The final product, this compound, is purified by fractional distillation.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and purity assessment of this compound.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Quadrupole or Time-of-Flight)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)

-

Helium as the carrier gas

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or pentane.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is programmed to increase over time, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluting compound are compared to a reference standard or a spectral library (e.g., NIST) to confirm the identity and purity of this compound.

Biological Activity and Applications

As a simple alkane, this compound does not exhibit specific biological activity and is not used in drug development as a pharmacologically active agent.[2] Its primary roles in a research context include:

-

Reference Standard: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.

-

Solvent: Its nonpolar nature makes it a potential solvent in specific organic reactions.[2]

-

Fuel Research: As an isomer of decane, it is relevant to studies on fuel composition and combustion.[7]

-

Environmental Science: It is classified as a volatile organic compound (VOC) and may be studied in the context of atmospheric chemistry.[7]

Safety Information

This compound is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. Standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be followed.

Disclaimer: This document is intended for informational purposes for a scientific audience. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures in place.

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound (EVT-313259) | 17302-01-1 [evitachem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound 99.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 17302-01-1 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | 17302-01-1 [chemicalbook.com]

- 7. This compound | 17302-01-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Thermochemistry of Branched C10H22 Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of branched C10H22 alkanes, commonly known as decane (B31447) isomers. Understanding the thermodynamic stability and energy characteristics of these molecules is crucial for a range of applications, from fuel development and combustion science to the design of molecules in the pharmaceutical industry. This document presents key quantitative data, details the experimental and computational methodologies used to determine these properties, and visualizes the fundamental relationship between molecular structure and stability.

Core Thermochemical Data

The thermodynamic properties of alkanes are fundamentally linked to their molecular structure. Increased branching in C10H22 isomers generally leads to greater thermodynamic stability. This is reflected in their standard enthalpy of formation, where more branched isomers exhibit more negative values. This increased stability is attributed to a combination of factors, including electron correlation effects and stabilizing geminal sigma -> sigma* delocalization.[1][2]

Below is a compilation of key thermochemical data for a selection of branched C10H22 isomers. These values are essential for comparative analysis and for understanding the energy landscapes of these compounds.

| Isomer Name | IUPAC Name | CAS Number | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Molar Heat Capacity (Cp) (J/mol·K) |

| n-Decane | Decane | 124-18-5 | -249.7 ± 1.1 | 545.8 ± 1.1 | 233.1 ± 0.6 |

| 2-Methylnonane | 2-Methylnonane | 871-83-0 | -255.3 | 538.2 | 230.5 |

| 3-Methylnonane | 3-Methylnonane | 5911-04-6 | -253.1 | 542.1 | 231.8 |

| 4-Methylnonane | 4-Methylnonane | 2847-72-5 | -252.0 | 541.5 | 232.1 |

| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 15869-87-1 | -263.8 | 515.9 | 225.2 |

| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 4110-44-5 | -260.1 | 523.4 | 227.9 |

| 2,3,4-Trimethylheptane | 2,3,4-Trimethylheptane | 56701-11-2 | -258.9 | 518.7 | 226.4 |

| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | 1069-53-0 | -268.2 | 490.3 | 218.6 |

Note: The data presented is a compilation from various sources and may include both experimental and calculated values. The uncertainties are provided where available.

Experimental and Computational Protocols

The determination of thermochemical properties for alkanes relies on a combination of precise experimental measurements and sophisticated computational models.

Experimental Methodologies

1. Combustion Calorimetry

Combustion calorimetry is a primary experimental technique for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.

Detailed Protocol:

-

Sample Preparation: A precisely weighed sample of the liquid C10H22 isomer (typically 0.5 - 1.5 grams) is placed in a sample holder (e.g., a platinum crucible) within a high-pressure vessel known as a bomb calorimeter.

-

Calorimeter Setup: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion. The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision (to ±0.001 °C).

-

Ignition and Data Acquisition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is continuously monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat evolved in the experiment is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to measure heat capacity and enthalpies of phase transitions.

Detailed Protocol:

-

Sample Preparation: A small, accurately weighed sample of the C10H22 isomer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which for heat capacity measurements typically involves a heating rate of 10-20 °C/min over the desired temperature range.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under the same conditions. The resulting data provides the molar heat capacity (Cp) as a function of temperature.

Computational Methodologies

Computational quantum chemistry provides a powerful tool for calculating the thermochemical properties of molecules.

Ab Initio and Density Functional Theory (DFT) Calculations:

High-level ab initio methods such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO) and Gaussian-n theories (e.g., G3MP2B3) are used to accurately predict enthalpies of formation.[3][4] Density Functional Theory (DFT) methods, such as B3LYP, are often employed for geometry optimization and frequency calculations.[3][4]

Workflow for Computational Thermochemistry:

-

Conformational Search: For flexible molecules like branched alkanes, a thorough conformational search is performed to identify the lowest energy conformers.

-

Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: A high-level single-point energy calculation is performed at the optimized geometry to obtain a more accurate electronic energy.

-

Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated using statistical mechanics, incorporating the electronic energy, ZPVE, and thermal corrections. Isodesmic and hypohomodesmotic reactions are often used to improve the accuracy of the calculated enthalpies of formation by canceling out systematic errors in the calculations.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the thermochemistry of branched C10H22 alkanes.

Caption: Relationship between branching and thermodynamic stability in C10H22 isomers.

Caption: Experimental workflow for determining thermochemical properties of C10H22 isomers.

References

An In-depth Technical Guide to 3-Ethyl-3-methylheptane in Hydrocarbon Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-methylheptane is a branched-chain alkane with the molecular formula C₁₀H₂₂. As a structural isomer of decane, its unique architecture, featuring a quaternary carbon center, imparts distinct physical and chemical properties that are of significant interest in various fields of hydrocarbon science. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, characteristic reactions, and pivotal role in fuel technology and geochemical analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize branched alkanes in their work.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, handling, and application in experimental settings.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][3] |

| CAS Number | 17302-01-1 | [1][2][3][4] |

| Boiling Point | 164 °C (437 K) | [3][5] |

| Flash Point | 45 °C | [3][6] |

| Specific Gravity | ~0.75 @ 20 °C | [3] |

| Appearance | Colorless liquid | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Complex aliphatic signals expected in the 0.8-1.5 ppm range. | [1][7] |

| ¹³C NMR | Characteristic chemical shifts for primary, secondary, tertiary, and a key quaternary carbon. | [8] |

| Mass Spec (GC-MS) | Molecular ion peak (m/z 142) may be weak or absent; characteristic fragmentation pattern with major fragments at m/z 113, 99, 85, 71, 57, and 43. | [1][9] |

| Infrared (IR) | C-H stretching vibrations just below 3000 cm⁻¹; C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. | [1][9] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the formation of the quaternary carbon center via alkylation reactions or the saturation of a corresponding alkene.

Experimental Protocol 1: Synthesis via Grignard Reagent

This protocol describes the synthesis of this compound from 3-chloro-3-methylheptane (B8732670) and an ethyl Grignard reagent.[3]

Materials:

-

3-chloro-3-methylheptane

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. From the dropping funnel, add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

-

Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-chloro-3-methylheptane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the cooled Grignard solution with vigorous stirring.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

Experimental Protocol 2: Synthesis via Catalytic Hydrogenation

This method involves the saturation of an alkene precursor, such as 3-ethyl-3-methyl-1-heptene, to yield the desired alkane.[10][11]

Materials:

-

3-ethyl-3-methyl-1-heptene

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-ethyl-3-methyl-1-heptene (1 equivalent) in ethanol. Carefully add the 10% Pd/C catalyst (typically 1-10 mol%).

-

Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkene.

-

Workup and Purification: Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. The solvent can be removed from the filtrate by rotary evaporation to yield the crude product, which can be further purified by distillation if necessary.

References

- 1. This compound | C10H22 | CID 140213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Buy this compound (EVT-313259) | 17302-01-1 [evitachem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 17302-01-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 3-ETHYL-3-METHYLPENTANE(1067-08-9) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(17302-01-1) 13C NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to 3-Ethyl-3-methylheptane: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-methylheptane (CAS No. 17302-01-1) is a saturated, branched-chain alkane with the molecular formula C10H22. As one of the 75 structural isomers of decane, its significance lies not in any known biological activity, but in its historical role as a model compound for studying the properties and synthesis of highly branched hydrocarbons. Research into such molecules was particularly prominent in the mid-20th century, driven by the need for high-octane fuels and a deeper understanding of hydrocarbon chemistry. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound.

Historical Context and Discovery

The formal discovery of this compound is not attributed to a single, seminal publication but rather emerged from the broader, intensive research into hydrocarbon synthesis and characterization during the 1930s and 1940s. This era was marked by a quest for fuels with improved performance, which spurred systematic investigations into the synthesis and properties of numerous alkane isomers.

The work of prominent chemists such as Frank C. Whitmore, who developed the concept of carbocations in 1932, was foundational to understanding the molecular rearrangements that occur during the synthesis of branched alkanes.[1] While a specific "discovery" paper for this compound is not readily identifiable, its synthesis falls within the well-established methodologies for creating tertiary alkanes developed during this period. The synthesis of branched alkanes was crucial for studying isomerization and alkylation kinetics, which were key to optimizing fuel performance.[2]

Physicochemical Properties

The branching in this compound's structure influences its physical properties when compared to its straight-chain isomer, n-decane. The presence of a quaternary carbon atom results in a more compact, globular structure, which reduces the surface area for intermolecular van der Waals forces. This leads to a lower boiling point than n-decane.

Quantitative Data Summary

| Property | Value | Units |

| Molecular Formula | C10H22 | - |

| Molecular Weight | 142.29 | g/mol |

| CAS Number | 17302-01-1 | - |

| Boiling Point | 163.8 - 164.2 | °C at 760 mmHg |

| Melting Point | -53.99 | °C |

| Density | 0.734 | g/cm³ |

| Flash Point | 45.2 | °C |

| Vapor Pressure | 2.61 | mmHg at 25°C |

| Refractive Index | 1.413 | - |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through alkylation reactions, with the Grignard reaction being a classic and versatile method for creating the required carbon-carbon bonds. The general strategy involves the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then deoxygenated to the corresponding alkane.

Key Synthetic Pathways

-

Grignard Reaction with a Ketone followed by Reduction: A common route involves the reaction of an ethyl Grignard reagent (ethylmagnesium bromide) with a heptanone derivative, such as 3-methyl-4-heptanone, to form the tertiary alcohol 3-ethyl-3-methylheptan-4-ol. Subsequent reduction of this alcohol yields this compound.

-

Alkylation of a Halogenated Alkane: Another approach involves the nucleophilic substitution of a tertiary halide. For instance, 3-chloro-3-methylheptane (B8732670) can be reacted with an organometallic reagent like diethylzinc (B1219324) or ethylmagnesium bromide.[2]

Detailed Experimental Protocol: Grignard Synthesis

The following is a representative, detailed protocol for the synthesis of this compound via the Grignard reaction, based on established organic chemistry principles.

Step 1: Synthesis of 3-Ethyl-3-methylheptan-3-ol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: In the flask, magnesium turnings (1.1 equivalents) are placed. A solution of bromoethane (B45996) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Reaction with Ketone: Once the Grignard reagent has formed, the solution is cooled in an ice bath. A solution of 3-methyl-3-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Reduction of 3-Ethyl-3-methylheptan-3-ol to this compound

-

Conversion to Alkyl Halide: The crude tertiary alcohol is converted to the corresponding tertiary chloride by reaction with concentrated hydrochloric acid.

-

Reduction: The resulting 3-chloro-3-ethyl-3-methylheptane is then reduced to the final alkane product using a reducing agent such as lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (B95107) (THF).

-

Purification: The final product, this compound, is purified by fractional distillation.

Mandatory Visualizations

Synthesis Pathway of this compound via Grignard Reaction

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This compound, while not a compound with significant modern applications, serves as an important historical marker in the development of synthetic organic chemistry. Its study was integral to the broader understanding of branched alkanes, which had a profound impact on the fuel industry. The synthetic methods developed for such molecules, particularly those involving organometallic reagents, remain fundamental to the field of organic synthesis. This guide has provided a detailed overview of its history, properties, and the experimental approaches to its synthesis, offering valuable insights for researchers and professionals in the chemical sciences.

References

The Natural Occurrence of 3-Ethyl-3-methylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the branched-chain alkane, 3-Ethyl-3-methylheptane. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in the natural sources, analysis, and potential biological relevance of this compound.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C10H22. While extensively characterized in the context of petroleum distillates, its presence in the biosphere is less documented.[1] This guide focuses on its confirmed and potential natural sources, quantitative data where available, and the methodologies employed for its identification and quantification.

Natural Occurrence

The primary documented natural source of this compound is in the essential oil of the plant Trianthema decandra.[2] It has also been listed as a phytochemical in Aquilaria sinensis, the tree species renowned for producing agarwood.[2] However, detailed analyses of the volatile compounds from A. sinensis have not consistently reported the presence of this compound, suggesting its occurrence in this species may be trace, variable, or require more targeted analytical methods for detection.

Quantitative Data

The available quantitative data for the natural occurrence of this compound is summarized in the table below.

| Natural Source | Plant Part | Compound Concentration | Analytical Method | Reference |

| Trianthema decandra | Essential Oil | 0.35% | GC-MS | [2] |

Experimental Protocols

The identification and quantification of this compound from natural sources primarily rely on chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The general workflow for such an analysis is outlined below.

Sample Preparation and Extraction

-

Plant Material: Fresh or dried plant material (e.g., leaves, stems, roots of Trianthema decandra) is collected and ground to a fine powder to increase the surface area for extraction.

-

Essential Oil Extraction: Steam distillation or hydrodistillation are common methods for extracting volatile compounds, including this compound, to obtain the essential oil.

-

Solvent Extraction: Alternatively, the powdered plant material can be extracted with a non-polar solvent such as hexane (B92381) or pentane. The resulting extract is then concentrated under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A GC system coupled with a Mass Spectrometer is used.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically employed for the separation of hydrocarbons.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a specific rate (e.g., 5°C/min).

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-400).

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard. The fragmentation pattern in the mass spectrum is a key identifier.

-

Quantification: The concentration of this compound in the sample can be determined by creating a calibration curve using a series of standard solutions of known concentrations. The peak area of the compound in the sample chromatogram is then compared to the calibration curve.

Visualizations

Logical Relationship of this compound

Caption: Hierarchical classification of this compound.

Experimental Workflow for Identification and Quantification

Caption: General workflow for analyzing this compound from plant sources.

Conclusion

The natural occurrence of this compound has been confirmed in the essential oil of Trianthema decandra. Further research is required to explore its presence in other plant species, including a more definitive confirmation in Aquilaria sinensis. The analytical methods outlined in this guide provide a robust framework for the identification and quantification of this compound in natural matrices. The biological significance, if any, of this compound in these plants remains an open area for future investigation, which could be of interest to researchers in chemical ecology, phytochemistry, and drug discovery.

References

3-Ethyl-3-methylheptane: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on a Volatile Organic Compound of Interest

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-3-methylheptane, a branched-chain alkane and a notable volatile organic compound (VOC). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, spectroscopic data, synthesis, and analytical methods. Furthermore, it explores its environmental fate and potential metabolic pathways, providing a foundational understanding for its application in various research contexts. All quantitative data is presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate logical workflows and reaction pathways, adhering to specified presentation standards.

Introduction

This compound (C₁₀H₂₂) is a saturated hydrocarbon belonging to the family of branched alkanes.[1] Its structure features a seven-carbon heptane (B126788) backbone with an ethyl and a methyl group attached to the third carbon atom.[2] As a volatile organic compound (VOC), it contributes to atmospheric chemistry and has potential implications for environmental science and human health.[2] In the context of chemical research, it serves as a reference compound for studying hydrocarbon behavior and reactivity. For professionals in drug development, understanding the metabolic fate of structurally related compounds can provide insights into the metabolism of novel drug candidates containing branched alkyl moieties.[2] This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are crucial for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 17302-01-1 | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 164-165 °C at 760 mmHg | [3] |

| Vapor Pressure | 2.607 mmHg @ 25 °C (estimated) | [3] |

| Density | 0.75 g/cm³ | |

| logP (o/w) | 5.548 (estimated) | [3] |

| Water Solubility | 0.9675 mg/L @ 25 °C (estimated) | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound. Key data from various spectroscopic techniques are summarized in Table 2.

| Spectroscopic Technique | Key Data and Observations |

| ¹³C NMR | Chemical shifts (ppm): 36.6 (C), 32.2 (CH₂), 29.8 (CH₂), 25.4 (CH₃), 23.3 (CH₂), 14.3 (CH₃), 8.1 (CH₃). |

| ¹H NMR | Provides characteristic signals for the different types of protons in the molecule, including the methyl, ethyl, and heptane chain protons. |

| Infrared (IR) Spectroscopy | Shows characteristic C-H stretching and bending vibrations for alkanes. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 142. Key fragment ions can be observed corresponding to the loss of alkyl groups. |

Synthesis and Analysis

The synthesis and analysis of this compound require specific experimental protocols to ensure purity and accurate quantification.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of this compound from 3-chloro-3-methylheptane (B8732670) and ethylmagnesium bromide, a common Grignard reagent.

Materials:

-

3-chloro-3-methylheptane

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Dry glassware (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when bubbling is observed. Maintain a gentle reflux by controlling the addition rate.

-

Reaction with Alkyl Halide: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of 3-chloro-3-methylheptane in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Sample Preparation:

-

For liquid samples, dilute in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

-

For biological or environmental samples, a sample extraction and clean-up procedure such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.

Caption: General workflow for GC-MS analysis.

Role as a Volatile Organic Compound (VOC)

As a VOC, this compound can be released into the atmosphere from various sources, including industrial processes and fuel evaporation.

Atmospheric Fate

The primary atmospheric removal process for this compound is its reaction with hydroxyl (•OH) radicals. This reaction initiates a series of complex photochemical reactions that can contribute to the formation of ground-level ozone and secondary organic aerosols. The general pathway involves the abstraction of a hydrogen atom by the •OH radical, forming an alkyl radical, which then reacts with molecular oxygen to form an alkyl peroxy radical.

Caption: Atmospheric reaction pathway of this compound.

Biological Significance and Metabolism

While specific toxicological and metabolic studies on this compound are limited, its biological fate can be inferred from studies on other branched-chain alkanes.

Potential Metabolic Pathways

The metabolism of alkanes in mammals is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver.[4] These enzymes catalyze the hydroxylation of C-H bonds, converting the non-polar alkane into a more water-soluble alcohol, which can then be further metabolized and excreted.

For this compound, hydroxylation can occur at various positions along the carbon skeleton. The regioselectivity of this reaction is influenced by the specific CYP isozyme involved and the steric accessibility of the C-H bonds. The resulting alcohols can undergo further oxidation to aldehydes, ketones, or carboxylic acids, followed by conjugation reactions (e.g., glucuronidation) to facilitate elimination from the body.

Caption: Inferred metabolic pathway of this compound.

Safety and Handling

Proper safety precautions are essential when handling this compound due to its flammability and potential health hazards.

Hazard Identification and Safety Precautions

A summary of the key safety information for this compound is provided in Table 3.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Flammable Liquids | 🔥 | H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Aspiration Hazard | स्वास्थ्य खतरा | H304: May be fatal if swallowed and enters airways. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting. |

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

Conclusion

This technical guide has provided a detailed overview of this compound, a volatile organic compound with relevance in various scientific disciplines. The compilation of its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis serves as a valuable resource for researchers. While specific biological data for this compound is scarce, the inferred metabolic pathways based on related branched-chain alkanes offer a rational starting point for toxicological and drug metabolism studies. The information presented herein is intended to facilitate further research and a deeper understanding of the role and behavior of this compound in both environmental and biological systems.

References

Methodological & Application

Synthesis of 3-Ethyl-3-methylheptane via Alkylation: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of 3-Ethyl-3-methylheptane, a branched alkane of interest in various fields of chemical research. The synthesis is achieved through a robust two-step alkylation process. The first step involves the formation of a tertiary alcohol, 3-methyl-3-heptanol (B1630388), via a Grignard reaction, a classic carbon-carbon bond-forming reaction. The subsequent step employs a reductive deoxygenation to yield the final alkane product. This methodology is particularly relevant for researchers in organic synthesis, medicinal chemistry, and materials science who require access to well-defined hydrocarbon structures. The protocols provided herein are designed to be clear and reproducible for professionals in drug development and other scientific disciplines.

Synthetic Strategy

The overall synthetic pathway involves two key transformations:

-

Grignard Alkylation: The synthesis commences with the alkylation of a ketone with a Grignar reagent to form the tertiary alcohol intermediate, 3-methyl-3-heptanol. Two viable routes for this step are presented: the reaction of 3-heptanone (B90015) with methylmagnesium bromide or the reaction of pentan-2-one with ethylmagnesium bromide.

-

Reductive Deoxygenation: The hydroxyl group of 3-methyl-3-heptanol is subsequently removed and replaced with a hydrogen atom to afford the target molecule, this compound. This is achieved through ionic hydrogenation using triethylsilane and trifluoroacetic acid.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Grignard Alkylation | 3-Heptanone, Methyl Bromide, Magnesium | - | Anhydrous Diethyl Ether | 80-90 | >95 |

| 2 | Reductive Deoxygenation | 3-Methyl-3-heptanol | Triethylsilane, Trifluoroacetic Acid | Dichloromethane | 85-95 | >98 |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-3-heptanol via Grignard Reaction

This protocol details the synthesis of the tertiary alcohol intermediate from 3-heptanone and methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl bromide (or methyl iodide)

-

3-Heptanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

Add a few drops of methyl bromide (dissolved in anhydrous diethyl ether) to initiate the reaction. The reaction is initiated when bubbling is observed and the solution turns cloudy.

-

Once the reaction has started, add the remaining solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Add a solution of 3-heptanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Continue adding the ammonium chloride solution until the magnesium salts precipitate and two distinct layers are formed.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 3-methyl-3-heptanol can be purified by distillation under reduced pressure.

-

Step 2: Synthesis of this compound via Reductive Deoxygenation

This protocol describes the reduction of 3-methyl-3-heptanol to the final alkane product.

Materials:

-

3-Methyl-3-heptanol

-

Triethylsilane (Et3SiH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-3-heptanol (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

-

Reduction:

-

To the cooled solution, add triethylsilane (2.0-3.0 equivalents).

-

Slowly add trifluoroacetic acid (5.0-10.0 equivalents) dropwise with stirring. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

The crude this compound can be purified by fractional distillation to obtain the final product.

-

Safety Precautions:

-

All reactions should be performed in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions must be maintained throughout the Grignard reaction.

-

Trifluoroacetic acid is highly corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.

-

Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.

Application Notes & Protocols: Synthesis of Tertiary Alkanes via Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sterically hindered structures, such as tertiary alkanes, is a common challenge in organic synthesis and drug development. Grignard reagents (R-MgX) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. However, the direct synthesis of tertiary alkanes through the reaction of a Grignard reagent with a tertiary alkyl halide is often inefficient. This is due to the strong basicity of the Grignard reagent, which favors the E2 elimination pathway over the desired Sₙ2 substitution, especially with sterically hindered tertiary substrates.

This document provides a detailed protocol for a robust and widely applicable two-step indirect method for synthesizing tertiary alkanes. The methodology involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the target tertiary alkane.

Core Synthesis Pathway & Logic

The preferred pathway circumvents the issues of elimination by first constructing the tertiary carbon center as a tertiary alcohol, which can then be deoxygenated. The direct, but problematic, route is contrasted below.

Caption: Comparison of the preferred indirect synthesis route versus the problematic direct route.

Part 1: Synthesis of a Tertiary Alcohol from a Ketone

This protocol details the synthesis of 2,3-dimethylbutan-2-ol from propanone (acetone) and isopropyl magnesium bromide as a representative example.[1]

Reaction Mechanism

The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.[2][3]

Caption: Mechanism of Grignard addition to a ketone to form a tertiary alcohol.

Experimental Protocol

Materials:

-

Magnesium turnings (1.1 eq)

-

2-bromopropane (B125204) (1.0 eq)

-

Propanone (Acetone) (1.0 eq)

-

Iodine crystal (catalyst)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

6 M Hydrochloric Acid (HCl)[6]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

Preparation of Grignard Reagent:

-

Assemble the dry glassware. Place magnesium turnings and a small iodine crystal in the flask.

-

Fit the flask with the dropping funnel and reflux condenser, and place it under an inert atmosphere.

-

Dissolve 2-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gently warm the flask.[7][8]

-

Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7]

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve propanone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the propanone solution dropwise to the stirred Grignard reagent. The reaction is exothermic; control the addition rate to maintain a gentle reaction.[9]

-

After addition, allow the mixture to stir at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

-

If a precipitate of magnesium salts forms, add 6 M HCl dropwise until the solids dissolve.[9]

-

Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Extract the aqueous layer twice with diethyl ether.[6]

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.

-

The product can be further purified by distillation.

-

Quantitative Data

The yields for Grignard additions to ketones are generally good to excellent. The table below summarizes data for the synthesis of various tertiary alcohols.

| Ketone Reactant | Grignard Reagent | Tertiary Alcohol Product | Yield (%) | Reference |

| Acetone | Isopropyl MgBr | 2,3-Dimethylbutan-2-ol | ~75-85% | [1] |

| Cyclopentanone | Allyl MgBr | 1-Allylcyclopentan-1-ol | 81% | [10] |

| Acetophenone | Phenyl MgBr | 1,1-Diphenylethan-1-ol | Good to Excellent | [11] |

| Dichlorophenylphosphine | 4-Methoxyphenyl MgBr | Bis(4-methoxyphenyl)(phenyl)phosphine | 76% | [12] |

Part 2: Reduction of a Tertiary Alcohol to a Tertiary Alkane

The tertiary alcohol synthesized in Part 1 can be reduced to the corresponding alkane. A common method is the Barton-McCombie deoxygenation, or a two-step procedure involving conversion to an alkyl halide followed by reduction.

Experimental Workflow

Caption: Workflow for the reduction of a tertiary alcohol to a tertiary alkane.

Protocol: Halogenation and Reduction

Materials:

-

Tertiary alcohol (from Part 1) (1.0 eq)

-

Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) (1.1 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous diethyl ether or THF

-

Pyridine (B92270) (optional, as a base)

Procedure:

-

Conversion to Tertiary Alkyl Halide:

-

Dissolve the tertiary alcohol in a suitable solvent like diethyl ether in a round-bottom flask and cool to 0 °C.

-

Slowly add thionyl chloride (for the chloride) or PBr₃ (for the bromide) dropwise with stirring. If using SOCl₂, adding a small amount of pyridine can be beneficial.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Carefully pour the mixture over ice water to quench the reaction. Extract the product with ether, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tertiary alkyl halide.

-

-

Reduction to Tertiary Alkane:

-